2-(4-Methyl-5-thiazolyl)ethyl decanoate

Description

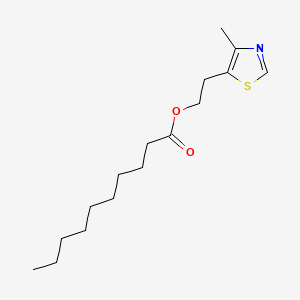

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLKIITSCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143928 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Roasted, nutty aroma | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

177.00 to 179.00 °C. @ 1.50 mm Hg | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.018 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101426-31-7 | |

| Record name | Decanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101426-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101426317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-THIAZOYLETHYL CAPRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58A4103WF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(4-Methyl-5-thiazolyl)ethyl decanoate CAS number 101426-31-7

An In-depth Technical Guide to 2-(4-Methyl-5-thiazolyl)ethyl decanoate (CAS 101426-31-7)

Introduction and Strategic Significance

This compound is a versatile ester molecule that holds considerable interest for researchers in pharmaceuticals, agrochemicals, and applied sensory sciences.[1] Its structure is a strategic amalgamation of two distinct chemical moieties: a bioactive 4-methyl-5-thiazoleethanol core and a lipophilic ten-carbon decanoate tail. This design is not coincidental; the thiazole ring is a well-known heterocyclic scaffold in many biologically active compounds, contributing to therapeutic or biological effects.[1] The decanoate ester linkage, on the other hand, significantly increases the molecule's lipophilicity. This modification is a classic strategy in drug development to enhance properties such as solubility in lipid-based formulations, membrane permeability, and bioavailability, potentially creating a prodrug that releases the active alcohol moiety upon in-vivo enzymatic cleavage.[1][2]

Beyond its pharmaceutical potential, this compound is recognized as a flavoring agent with a characteristic roasted, nutty aroma, and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] This dual identity makes it a fascinating subject for a comprehensive technical exploration. This guide provides an in-depth analysis of its physicochemical properties, a detailed methodology for its synthesis and purification, robust analytical procedures for its characterization, and insights into its applications.

Caption: Core structural components of the title compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is foundational for its application in any scientific context. This compound is typically supplied as a liquid ranging in color from colorless to yellow-green, with a purity of 98% or higher as determined by gas chromatography.[1][4]

| Property | Value | Source(s) |

| CAS Number | 101426-31-7 | [1][3][5] |

| Molecular Formula | C₁₆H₂₇NO₂S | [1][3][6] |

| Molecular Weight | 297.46 g/mol | [1][6][7] |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate | [2][3] |

| Appearance | White to yellow to green clear liquid | [1] |

| Boiling Point | 181 °C @ 4 mmHg; 177-179 °C @ 1.5 mmHg | [1][3][6] |

| Density | 1.012 - 1.02 g/cm³ | [1][3] |

| Refractive Index (n20D) | 1.486 - 1.492 | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar organic solvents | [3] |

| Flavor Profile | Roasted, nutty | [2][3] |

| FEMA Number | 4281 | [3][8] |

The compound's insolubility in water and high affinity for organic solvents are direct consequences of its long alkyl chain, a critical factor for formulation scientists aiming to incorporate it into non-aqueous or lipid-based delivery systems.

Synthesis, Purification, and Mechanistic Considerations

The synthesis of this compound is a classic example of esterification. The logical and most efficient approach involves the reaction of a nucleophilic alcohol, 4-Methyl-5-thiazoleethanol, with an activated carboxylic acid derivative, decanoyl chloride.

Caption: Overall workflow for the synthesis and purification.

Causality in Reagent Selection

-

Decanoyl Chloride: Decanoic acid itself is not reactive enough for efficient esterification under mild conditions. Its conversion to the acyl chloride, decanoyl chloride, using reagents like thionyl chloride or oxalyl chloride, dramatically increases the electrophilicity of the carbonyl carbon.[9][10] This activation is the critical step that enables the reaction to proceed readily.

-

Anhydrous Conditions: Decanoyl chloride is highly susceptible to hydrolysis; any moisture present will convert it back to inactive decanoic acid, reducing the yield and complicating purification.[11] Therefore, the use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is not merely a suggestion but a requirement for success.

-

Non-Nucleophilic Base: The esterification reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed.[9] This acidic byproduct can protonate the nitrogen on the thiazole ring or the starting alcohol, deactivating them. A tertiary amine base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed, driving the reaction to completion.[11]

Step-by-Step Synthesis Protocol

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. The system is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

-

Reagent Charging: Add 4-Methyl-5-thiazoleethanol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to the flask. Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Acylation: Dissolve decanoyl chloride (1.1 eq) in the anhydrous solvent and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred alcohol solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by vacuum distillation.[1][6] Given the compound's high boiling point, distillation under reduced pressure is essential to prevent thermal decomposition.

-

Set up a short-path distillation apparatus.

-

Place the crude oil in the distillation flask.

-

Slowly apply vacuum and gently heat the flask using an oil bath.

-

Collect the fraction distilling at the target temperature and pressure (e.g., ~181 °C at 4 mmHg).[1]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a critical, self-validating step. A multi-technique approach is required for comprehensive characterization.

Caption: A logical workflow for analytical characterization.

Chromatographic Methods (Purity)

-

Gas Chromatography (GC): As the compound is volatile and thermally stable enough for vacuum distillation, GC is an ideal method for assessing purity.

-

Protocol:

-

Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Set to 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Detector: Use a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (MS) for identity confirmation.

-

-

Expected Result: A single major peak with an area percentage >98%.[1]

-

Spectroscopic Methods (Structure)

-

Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation.

-

¹H NMR: Expect characteristic signals for the thiazole proton, the methyl group on the thiazole ring, the two ethylenic bridges (-CH₂-CH₂-), and the long aliphatic chain of the decanoate moiety.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon of the ester (~173 ppm), carbons of the thiazole ring, and the distinct carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Expected Result: The molecular ion peak [M]+ at m/z 297.[3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₂₇NO₂S.

-

-

Infrared (IR) Spectroscopy: Identifies key functional groups.

-

Expected Result: A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester group.

-

Applications in Drug Development and Other Fields

The unique structure of this compound underpins its utility in diverse research areas.

-

Pharmaceuticals & Drug Delivery: The primary application for this audience lies in its potential as a prodrug or a lipophilic derivative of a more polar active compound (4-Methyl-5-thiazoleethanol).[1] The decanoate tail can facilitate passage through biological membranes and improve incorporation into lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS). Research could focus on synthesizing a series of fatty acid esters (e.g., octanoate, hexanoate, butyrate) to systematically study the effect of chain length on solubility, permeability, and enzymatic cleavage rates.[13][14][15]

-

Agrochemicals: Similar to pharmaceuticals, modifying an active pesticidal or herbicidal agent with a decanoate chain can enhance its adhesion to waxy plant cuticles and improve its rain-fastness, potentially leading to more effective and sustainable crop protection agents.[1]

-

Cosmetics and Flavors: The compound is also used as a skin-conditioning agent in cosmetics and as a nutty, roasted flavoring agent in the food industry, where its safety has been established for this purpose.[1][3]

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount.

-

Hazard Profile: The compound is classified under GHS as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[3]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the full, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

-

This compound | C16H27NO2S | CID 44182035 - PubChem. (URL: [Link])

-

sulfuryl decanoate, 101426-31-7 - The Good Scents Company. (URL: [Link])

-

Showing Compound this compound (FDB009862) - FooDB. (URL: [Link])

-

101426-31-7| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])

- CN215049791U - Production system of 4-methyl-5-thiazole ethanol - Google P

-

Sulfurol (CAS N° 137-00-8) - ScenTree. (URL: [Link])

-

2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem. (URL: [Link])

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)

-

4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

sulfuryl butyrate 2-(4-methyl-5-thiazolyl)ethyl butanoate - The Good Scents Company. (URL: [Link])

-

4-Methyl-5-thiazoleethanol acetate | C8H11NO2S | CID 61192 - PubChem. (URL: [Link])

-

5-Thiazoleethanol, 4-methyl- - the NIST WebBook. (URL: [Link])

- This compound, 25g, [Purity - Apical Scientific Sdn. Bhd. (URL: https://www.apicalscientific.

-

This compound (C16H27NO2S) - PubChemLite. (URL: [Link])

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem. (URL: [Link])

-

4281this compound - Flavor and Extract Manufacturers Association. (URL: [Link])

-

Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products - MDPI. (URL: [Link])

- CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google P

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]

- 3. This compound | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 25g, [Purity: >98.0%(GC)] [order.apicalscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 101426-31-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS RN 101426-31-7 | Fisher Scientific [fishersci.com]

- 8. sulfuryl decanoate, 101426-31-7 [thegoodscentscompany.com]

- 9. nbinno.com [nbinno.com]

- 10. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products | MDPI [mdpi.com]

- 13. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sulfuryl butyrate, 94159-31-6 [thegoodscentscompany.com]

- 15. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 2-(4-Methyl-5-thiazolyl)ethyl decanoate

An In-depth Technical Guide to the Molecular Structure and Analysis of 2-(4-Methyl-5-thiazolyl)ethyl decanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS: 101426-31-7), a heterocyclic ester of significant interest in the flavor and fragrance, cosmetic, and pharmaceutical sectors. This document details the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and a validated analytical methodology for its characterization. By integrating theoretical structural analysis with practical, field-proven experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the study and application of thiazole derivatives.

Introduction and Significance

This compound is a unique molecule characterized by a 4,5-disubstituted thiazole ring linked via an ethyl bridge to a ten-carbon ester chain.[1][2] This hybrid structure confers a distinctive set of properties, from its characteristic nutty and roasted aroma profile, which is highly valued in the food industry, to its potential as a bioactive compound.[3] The thiazole moiety is a well-known pharmacophore present in numerous therapeutic agents, suggesting potential applications in drug discovery.[4] Furthermore, its ester composition makes it suitable as a skin-conditioning agent and a versatile intermediate in the synthesis of specialty polymers.[4] This guide aims to deconstruct the molecule from its fundamental structure to its practical application, providing the technical depth required for advanced research and development.

Molecular Structure and Physicochemical Properties

The functionality of this compound is a direct consequence of its molecular architecture. The structure consists of three key domains:

-

The Thiazole Head: A five-membered aromatic ring containing sulfur and nitrogen. This heterocyclic system is electron-rich and provides a site for potential biological interactions and is key to its sensory profile.

-

The Decanoate Tail: A long, lipophilic C10 alkyl chain that governs the molecule's solubility, volatility, and contributes to its function as a conditioning agent.

-

The Ethyl Ester Linker: This bridge connects the polar head and nonpolar tail, providing conformational flexibility and defining the molecule's classification as an ester.

Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl decanoate[1][3][5] |

| CAS Number | 101426-31-7[3][4] |

| Molecular Formula | C₁₆H₂₇NO₂S[3][4] |

| SMILES | CCCCCCCCCC(=O)OCCC1=C(C)N=CS1 |

| InChI | InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-16(18)19-12-11-15-14(2)17-13-20-15/h13H,3-12H2,1-2H3 |

| Synonyms | 5-(2-Decanoyloxyethyl)-4-methylthiazole, Sulfurol decanoate[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.46 g/mol | |

| Appearance | Colorless to yellow clear liquid | |

| Odor Profile | Roasted, nutty | |

| Boiling Point | 177-179 °C @ 1.50 mmHg | |

| Density | 1.012 - 1.018 g/cm³ | |

| Refractive Index | 1.486 - 1.492 (at 20°C) | |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents |

| Computed XlogP | 5.5 | |

Synthesis and Structural Elucidation

The synthesis of this molecule is a two-stage process involving the preparation of the key alcohol intermediate followed by esterification.

Synthesis Protocol

This protocol describes a robust laboratory-scale synthesis. The causality behind this choice of reaction is its high efficiency and the commercial availability of the precursors. The use of an acyl chloride is preferred over Fischer esterification for this specific substrate to avoid high temperatures and strong acids that could potentially degrade the thiazole ring.[6][7]

Stage 1: Synthesis of 4-Methyl-5-thiazoleethanol

The precursor alcohol can be synthesized via the condensation of thioformamide and 1-bromo-3-hydroxy-2-butanone (bromoacetopropanol).[8]

Stage 2: Esterification to form this compound

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methyl-5-thiazoleethanol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of alcohol).[6] Cool the mixture to 0°C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution. TEA acts as an acid scavenger for the HCl generated during the reaction, preventing side reactions.[6]

-

Acyl Chloride Addition: Slowly add decanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Structural Elucidation by Spectroscopic Methods

While published spectra for this specific molecule are scarce, its structure can be unequivocally confirmed by standard spectroscopic techniques. The following are predicted key signals based on the known effects of its constituent functional groups.

-

¹H NMR (Proton NMR):

-

Thiazole Proton: A sharp singlet expected around δ 8.5-8.7 ppm, characteristic of the proton at the C2 position of the thiazole ring.

-

Ethyl Bridge: Two triplets, one around δ 4.3-4.5 ppm (-O-CH₂-) and another around δ 3.0-3.2 ppm (-Thiazole-CH₂-).

-

Thiazole Methyl: A singlet around δ 2.4-2.5 ppm.

-

Decanoate Chain: A triplet at δ 2.2-2.4 ppm (α-methylene to carbonyl), a complex multiplet from δ 1.2-1.7 ppm (bulk of the chain), and a triplet around δ 0.8-0.9 ppm (terminal methyl group).

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the δ 172-175 ppm region.

-

Thiazole Carbons: Signals expected in the aromatic region (δ 120-155 ppm).

-

Alkyl Carbons: A series of signals in the upfield region (δ 14-65 ppm) corresponding to the ethyl bridge and the decanoate chain.

-

-

FT-IR (Infrared Spectroscopy):

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

-

C-H Stretches: Multiple bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chains.

-

C=N/C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ range from the thiazole ring.[9]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 297, corresponding to the molecular weight. The presence of a sulfur atom will give a characteristic M+2 peak.[10]

-

Key Fragments: Common fragmentation patterns for esters include cleavage alpha to the oxygen and carbonyl group.[11] Expect to see significant peaks at:

-

m/z = 155 (decanoyl cation, [C₁₀H₁₉O]⁺)

-

m/z = 142 (thiazole-ethanol cation, [C₆H₈NOS]⁺ after H rearrangement)

-

m/z = 125 (thiazole-ethene cation, [C₆H₆NS]⁺)

-

-

Analytical Methodologies: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like flavor esters.[12][13] It provides both quantitative purity data (from the GC-FID signal) and qualitative identity confirmation (from the MS fragmentation pattern).

Detailed GC-MS Protocol

This protocol is optimized for the baseline separation and identification of the target analyte in a research or quality control setting.

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the synthesized compound in high-purity ethanol.

-

Create a working standard of 10 ppm by diluting the stock solution with ethanol. The solvent choice is critical; ethanol is suitable for direct liquid injection and matches the solubility profile of the analyte.[3]

-

-

Instrumentation:

-

System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. This column provides excellent resolution for a wide range of analytes.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

GC Parameters:

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (Split mode, 50:1 ratio).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 220°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes. This temperature program ensures the elution of both volatile impurities and the higher-boiling point analyte.

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-400. This range covers the expected fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference library or the predicted fragmentation pattern discussed in Section 3.2.

-

Calculate purity based on the peak area percentage from the Total Ion Chromatogram (TIC).

-

Conclusion

This compound is a multifaceted compound whose properties are intrinsically linked to its distinct structural domains. This guide has provided a framework for its synthesis, structural confirmation, and analytical validation. The detailed protocols are designed to be self-validating and serve as a reliable foundation for further research. Understanding the core molecular structure is paramount to leveraging this compound's full potential, whether in developing novel food ingredients, advanced cosmetic formulations, or as a scaffold in next-generation pharmaceuticals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182035, this compound. Retrieved January 10, 2026, from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB009862). Retrieved January 10, 2026, from [Link]

-

HMDB. (2012). Showing metabocard for this compound (HMDB0032419). Retrieved January 10, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved January 10, 2026, from [Link]

-

El-Gazzar, A. B. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of the Iranian Chemical Society, 18, 3327–3343. Available at: [Link]

-

Reva, I., et al. (2020). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. Molecules, 25(22), 5439. Available at: [Link]

-

Quintas, M., et al. (2021). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Molecules, 26(16), 4948. Available at: [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Collin, S. (2018). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. TrAC Trends in Analytical Chemistry, 109, 277-287. Available at: [Link]

-

Smith, J. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology, 12(3). Available at: [Link]

-

ScenTree. (n.d.). Sulfurol (CAS N° 137-00-8). Retrieved January 10, 2026, from [Link]

-

HMDB. (2012). Showing metabocard for this compound (HMDB0032419). Retrieved January 10, 2026, from [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved January 10, 2026, from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB009862). Retrieved January 10, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 10, 2026, from [Link]

-

Tuşa, F. D., et al. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Journal of Agroalimentary Processes and Technologies, 20(1), 63-68. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Showing Compound this compound (FDB009862) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]

- 9. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 13. rroij.com [rroij.com]

2-(4-Methyl-5-thiazolyl)ethyl decanoate mechanism of action

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(4-Methyl-5-thiazolyl)ethyl decanoate and a Framework for its Elucidation

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved therapeutics. This compound, a derivative of this versatile scaffold, presents a compelling case for mechanistic investigation. While specific literature on its mechanism of action is nascent, the extensive bioactivity of related thiazole compounds provides a strong foundation for postulating its potential biological targets and pathways. This guide synthesizes the current understanding of thiazole-based pharmacology to propose putative mechanisms for this compound. Furthermore, it offers a comprehensive, protocol-driven framework for researchers to systematically elucidate its precise molecular interactions and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiazole derivatives.

Introduction: The Thiazole Scaffold and this compound

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3][4][5] Clinically significant examples include the antimicrobial sulfathiazole, the anti-cancer drug dasatinib, and the anti-inflammatory meloxicam.[5][6]

This compound (CAS: 101426-31-7) is an ester derivative featuring this critical thiazole ring.[7] Its structure combines the bioactive thiazole moiety with a decanoate tail, a ten-carbon fatty acid ester, which may influence its solubility, membrane permeability, and overall pharmacokinetic profile.[7][8] While it is recognized as a flavoring agent with a nutty, roasted profile, its structural similarity to pharmacologically active thiazoles suggests a potential for broader biological activity.[9][10][11] This guide will explore the plausible mechanisms of action for this compound based on the established pharmacology of its core scaffold and provide detailed methodologies for their experimental validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below. Understanding these characteristics is the first step in designing relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C16H27NO2S | [12] |

| Molecular Weight | 297.46 g/mol | [12] |

| Appearance | White to yellow to green clear liquid | [7] |

| Boiling Point | 181 °C / 4 mmHg | [7] |

| Solubility | Soluble in non-polar solvents; insoluble in water | [9] |

| Synonyms | Decanoic acid 2-(4-Methyl-5-thiazolyl)ethyl ester, 5-(2-Decanoyloxyethyl)-4-methylthiazole | [7] |

Postulated Mechanisms of Action: An Evidence-Based Approach

Given the lack of direct mechanistic studies on this compound, we can infer potential pathways by examining the known activities of other thiazole-containing molecules. The thiazole ring is a versatile pharmacophore known to interact with a diverse range of biological targets.

Enzyme Inhibition

Enzyme inhibition is a common mechanism for thiazole derivatives.[13] The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or donors, facilitating binding to enzyme active sites or allosteric sites.

-

Kinase Inhibition: Many thiazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[13] For instance, dasatinib targets multiple tyrosine kinases. It is plausible that this compound could interact with the ATP-binding pocket of specific kinases, thereby modulating pathways involved in cell proliferation and survival.

-

Metabolic Enzyme Inhibition: Thiazole derivatives have been shown to inhibit metabolic enzymes like human lactate dehydrogenase A (hLDHA), a key enzyme in the glycolytic pathway of cancer cells.[14] Inhibition of such enzymes could be a potential anticancer mechanism.

-

Microbial Enzyme Inhibition: In the context of antimicrobial activity, thiazole compounds can target essential bacterial enzymes. For example, some derivatives show inhibitory activity against E. coli DNA gyrase, an enzyme critical for DNA replication.[13]

Disruption of Cellular Signaling Pathways

Thiazole derivatives can modulate key signaling cascades that are often dysregulated in diseases like cancer.[15]

-

NF-κB/mTOR/PI3K/Akt Pathway: This is a central signaling network controlling cell growth, proliferation, and survival. Several studies have indicated that thiazole compounds can inhibit this pathway, leading to apoptosis and reduced cell proliferation.[15]

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Some novel thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting a potential anti-angiogenic mechanism.[16]

Antimicrobial Mechanisms

The thiazole ring is a component of several antimicrobial agents. The mechanism can be multifaceted:

-

Inhibition of Macromolecular Synthesis: As discussed, targeting essential enzymes like DNA gyrase can halt bacterial replication.[13] Other potential targets include enzymes involved in peptidoglycan synthesis, disrupting cell wall integrity.[17]

-

Cell Membrane Disruption: The lipophilic decanoate tail of the molecule could potentially facilitate its insertion into the bacterial cell membrane, leading to depolarization and cell death.

Induction of Apoptosis and Cell Cycle Arrest

A common anticancer mechanism for thiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[15][16] This is often a downstream consequence of enzyme inhibition or signaling pathway disruption. For example, inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and arrest the cell cycle at various checkpoints.[15]

A Practical Guide to Elucidating the Mechanism of Action

This section provides a structured, multi-step experimental framework to systematically investigate the mechanism of action of this compound.

General Experimental Workflow

The process begins with broad phenotypic screening to identify biological activity, followed by more focused assays to pinpoint the molecular target and pathway.

Caption: A general workflow for elucidating the mechanism of action of a novel compound.

Step 1: Target Identification

The first crucial step is to identify the direct molecular binding partner(s) of the compound. Two main approaches can be employed: affinity-based and label-free methods.[2][7]

This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.

-

Causality: The principle is that by immobilizing the compound on a solid support, its binding partners will be selectively captured, allowing for their isolation and identification.

-

Self-Validation: The protocol includes a crucial control using a non-immobilized version of the compound to compete for binding, ensuring that the identified proteins are specific to the compound and not the support matrix.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its activity (identified through structure-activity relationship studies).

-

Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.[2]

-

Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

-

Incubation: Incubate the cell lysate with the probe-coated beads. In parallel, run a control incubation that includes an excess of the original, non-biotinylated compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands (present in the main experiment but absent or reduced in the competition control) using mass spectrometry.

Caption: Workflow for an affinity-based pull-down experiment to identify protein targets.

Step 2: Enzyme Inhibition Assays

If the identified target is an enzyme, the next step is to characterize the inhibitory activity of the compound.

This protocol first determines the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) and then elucidates the mechanism of this inhibition.[1][18]

-

Causality: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can deduce how the inhibitor interacts with the enzyme (e.g., by competing with the substrate).

-

Self-Validation: The experiment is run across a range of concentrations, and the data is fitted to established kinetic models. The consistency of the fit validates the determined mode of inhibition.

Protocol:

-

Enzyme Activity Assay Setup: In a 96-well plate, prepare a reaction mixture containing the purified target enzyme in its optimal buffer.

-

IC50 Determination:

-

Add this compound across a range of concentrations (e.g., using serial dilutions). Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes.

-

Initiate the reaction by adding a fixed concentration of the enzyme's substrate.

-

Measure product formation over time using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each concentration relative to the control and plot to determine the IC50 value.

-

-

Mode of Inhibition Determination:

-

Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.

-

Determine the initial reaction velocity (V₀) for each condition.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of changes in Vmax and Km will reveal the mode of inhibition (competitive, non-competitive, or mixed).[1][19]

-

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Step 3: Cellular Signaling Pathway Analysis

Once a target is validated, it's essential to understand the downstream consequences of its modulation.

This technique measures changes in the levels of specific proteins and their activation state (often via phosphorylation) following treatment with the compound.[20]

-

Causality: A change in the phosphorylation status of a downstream protein after treatment provides direct evidence that the compound affects the signaling pathway in which that protein is involved.

-

Self-Validation: A loading control (e.g., β-actin or GAPDH) is used to ensure equal amounts of protein were loaded in each lane, validating that observed changes are not due to loading errors.

Protocol:

-

Cell Treatment: Treat the relevant cell line with this compound at its effective concentration (e.g., IC50) for various time points. Include an untreated or vehicle-treated control.

-

Protein Lysis: Harvest the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., phospho-Akt).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative change in protein phosphorylation.

Caption: A postulated signaling pathway inhibited by a thiazole compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, its thiazole core strongly suggests potential as a bioactive molecule. This guide provides a robust, evidence-based framework for its investigation. By postulating mechanisms based on the rich pharmacology of the thiazole scaffold—including enzyme inhibition and disruption of key cellular signaling pathways—we can design targeted experimental strategies.

The protocols detailed herein, from initial target identification to the analysis of downstream cellular events, offer a clear and logical path for researchers. The successful elucidation of this compound's mechanism of action will not only contribute to the broader understanding of thiazole derivatives but could also pave the way for its development as a novel therapeutic agent. Future work should focus on executing this experimental plan, followed by in vivo studies to validate the findings in a physiological context.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Hapstack, M. A., et al. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

-

Woo, J. H., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. [Link]

-

Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. [Link]

-

ProQuest. (2008). In vitro receptor binding assays: general methods and considerations. ProQuest. [Link]

-

Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]

-

OUCI. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]

-

Li, Q., & Kang, C. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. [Link]

-

Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

-

ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). Cell Signaling Pathway Mapping. Creative Diagnostics. [Link]

-

Oriental Journal of Chemistry. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

-

The Scientist. (2015). Tools and Strategies for Studying Cell Signaling Pathways. The Scientist. [Link]

-

Wong, F., & Sriram, A. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC. [Link]

-

Garcia-Alonso, L., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods. Briefings in Bioinformatics. [Link]

-

OUCI. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. OUCI. [Link]

-

Al-Lawati, H. J. M., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

-

Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Creative Diagnostics. [Link]

-

Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Journal of Histochemistry & Cytochemistry. [Link]

-

Binda, C., et al. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

-

ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]

-

Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?. Quora. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]

- 12. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]

- 13. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. quora.com [quora.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activities of Thiazole Esters: Mechanisms, Applications, and Methodologies

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[3] This scaffold is not merely a synthetic curiosity; it is a recurring motif in nature, found in essential molecules like vitamin B1 (thiamine), and is integral to the structure of numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][4][5][6] The incorporation of an ester functional group into thiazole derivatives further enhances their physicochemical properties, modulating lipophilicity, membrane permeability, and metabolic stability, thereby creating a rich chemical space for drug development.

This guide provides an in-depth exploration of the significant biological activities exhibited by thiazole esters. We will dissect their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. The narrative is designed for researchers, scientists, and drug development professionals, aiming to bridge synthetic chemistry with functional biological application.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole esters have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[7][8][9] Their therapeutic potential stems from their ability to interfere with various critical pathways that govern cancer cell proliferation, survival, and metastasis.[3][10][11]

Mechanisms of Action in Oncology

The anticancer effects of thiazole derivatives are multifaceted, often involving the simultaneous modulation of several key cellular targets.[10][11]

-

Induction of Apoptosis: Many thiazole esters trigger programmed cell death. One notable mechanism involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[9] Compound 1d (a thiazole derivative) was shown to induce DNA fragmentation, a hallmark of apoptosis, and disrupt the cell cycle in tumor cells.[9]

-

Kinase Inhibition: Thiazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. This includes Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[8][10][12] Molecular docking studies have predicted strong inhibitory interactions between thiazole derivatives and the active site of EGFR.[8]

-

Cell Cycle Arrest: By interfering with the machinery of cell division, certain thiazole derivatives can halt the proliferation of cancer cells. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[12]

-

Inhibition of Key Signaling Pathways: Thiazole derivatives have been shown to inhibit pro-survival signaling cascades, such as the NF-κB and PI3K/Akt/mTOR pathways, which are central to cancer cell growth and resistance to therapy.[10][11]

Below is a diagram illustrating the convergence of these mechanisms.

Caption: Key anticancer mechanisms of thiazole esters.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole esters is highly dependent on their substitution patterns.

-

Substitution on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the thiazole core significantly influence activity. For instance, studies have shown that a strong electron-withdrawing group like a nitro (-NO₂) group or an electron-donating hydroxyl (-OH) group can enhance antiproliferative activity against various cancer cell lines, including HeLa and SMMC-7721.[6][7]

-

Amide/Ester Linkage: The nature of the group attached to the core can be critical. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides showed that a 4-chloro-2-methylphenyl amido substituent resulted in the highest activity against A-549, Bel7402, and HCT-8 cell lines.[13]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | [12] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | [12] |

| Compound 31 | SMMC-7721 (Liver) | 6.99 ± 0.15 | β-pinene residue, -NO₂ group | [7] |

| Compound 32 | Jurkat (Leukemia) | 34.77 | Thiazole derivative | [7] |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline |[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of thiazole esters on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiazole ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine, Doxorubicin).[12]

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent development of new antimicrobial agents.[14] Thiazole esters and related derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[7][15][16]

Mechanisms of Antimicrobial Action

Thiazole derivatives employ several mechanisms to exert their antimicrobial effects:

-

Inhibition of Cell Wall Synthesis: Some thiazole-containing drugs, like certain cephalosporins, inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[14]

-

Enzyme Inhibition: Thiazoles can act as specific enzyme inhibitors. For example, some derivatives have shown potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[14] Others may target dihydrofolate reductase (DHFR), disrupting the folic acid synthesis pathway vital for microbial survival.[17]

-

Disruption of Metabolic Pathways: Sulfathiazole, a classic example, acts as a competitive inhibitor of dihydropteroate synthase, preventing bacteria from synthesizing folic acid, which is necessary for their growth and replication.[14]

Structure-Activity Relationship (SAR) Insights

-

Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic systems like pyrazole or triazole can significantly influence antimicrobial activity.[17]

-

Substituents at Position 4 and 5: Substitution at the 4th and 5th positions of the thiazole ring is critical. An ethyl carboxylate group at the 5th position was found to slightly decrease overall antimicrobial activity in one study, whereas a p-bromophenyl group at the 4th position increased antifungal and antituberculosis activities.[17]

-

Hydrazone Linkage: The presence of a hydrazone moiety linking two thiazole rings has been associated with increased antibacterial and antifungal activity.[7]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 37c | Bacteria (general) | 46.9 - 93.7 | 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | [14] |

| 43a | S. aureus, E. coli | 16.1 µM | 4-(4-bromophenyl)-thiazol-2-amine derivative | [14] |

| 56 | S. aureus, E. coli | 8 - 16 | 2-(2-pyrazolin-1-yl)-thiazole derivative | [17] |

| 43 | A. fumigatus | 0.03 | Bisthiazole with hydrazone linker |[7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the thiazole ester in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin, Norfloxacin).[14][17]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A reading aid or a spectrophotometer can be used for more objective results.

Anti-inflammatory Activity

Inflammation is a key physiological response, but its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.[18][19][20][21]

Mechanism of Action: COX/LOX Inhibition

A primary mechanism for the anti-inflammatory effect of thiazole esters is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Some thiazole derivatives exhibit non-selective COX-1/COX-2 inhibition, while others show selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[22]

Caption: Inhibition of COX/LOX pathways by thiazole esters.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200 g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Other Notable Biological Activities

The therapeutic potential of thiazole esters extends beyond the major areas of cancer, infection, and inflammation.

-

Enzyme Inhibition: Thiazole derivatives have been designed as inhibitors for various other enzymes. This includes monoamine oxidase (MAO) inhibitors for potential use in neurological disorders, cholinesterase inhibitors for Alzheimer's disease, and Pin1 inhibitors as novel anticancer targets.[23][24][25][26]

-

Antiviral Activity: Certain thiazole derivatives have shown activity against viruses like HIV-1 by targeting viral entry into the host cell.[5]

-

Antioxidant Activity: Some thiazole esters carrying indole moieties have demonstrated potent antioxidant activity, exceeding that of standard antioxidants like Trolox in certain assays.[5]

Conclusion and Future Perspectives

The thiazole ester scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. The evidence strongly supports its continued exploration for developing novel therapeutics against cancer, microbial infections, and inflammatory diseases. Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives, exploring novel drug delivery systems to enhance their pharmacokinetic profiles, and conducting extensive in vivo studies to translate the promising in vitro results into tangible clinical candidates. The versatility and proven track record of the thiazole nucleus ensure that its derivatives will remain a focal point of drug discovery efforts for years to come.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Google AI Search.

-

Al-Ghorbani, M., Che, Z., El-Shafey, M. M., Kumar, R. S., Al-Megdad, I., & Mohamed, A. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 23. [Link]

-

Petrou, A., Papakyriakou, A., & Geronikaki, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(16), 12972. [Link]

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate.

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Lensa.

-

Rana, A., Sharma, G., & Singh, U. P. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(12), 2235–2264. [Link]

-

Luo, X., Zhao, J., Xia, Z., & Ma, Y. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(2), 2134-2141. [Link]

-

Kim, Y. C., Kim, J., Park, J. Y., & Jeong, L. S. (2013). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(16), 5049-5056. [Link]

-

Bîcu, E., & Uivarosi, V. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7172. [Link]

-

El-Gazzar, M. G., Nossier, E. S., & Abdel-Wahab, B. F. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7320. [Link]

-

Mohanty, S., Kumar, S., & Singh, B. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 12053-12067. [Link]

-

S.S, S., & G, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link]

-

Al-Ghorbani, M., Che, Z., El-Shafey, M. M., Kumar, R. S., Al-Megdad, I., & Mohamed, A. M. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon, 11(8), e34208. [Link]

-